

# Fam-ova (257-264): A Technical Guide to its Role in Immunology

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## Compound of Interest

Compound Name: Fam-ova (257-264)

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## An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**Fam-ova (257-264)**, a fluorescently labeled synthetic peptide, is a cornerstone tool in immunological research. It comprises the ovalbumin peptide sequence 257-264, famously known by its single-letter amino acid representation, SIINFEKL, covalently linked to the fluorophore 5-Carboxyfluorescein (5-FAM). This octapeptide is the immunodominant epitope of chicken ovalbumin, specifically recognized by CD8+ cytotoxic T lymphocytes (CTLs) in the context of the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.[1][2] The inherent fluorescence of **Fam-ova (257-264)** makes it an invaluable reagent for a multitude of applications, including the tracking and quantification of antigen-specific T cell responses, analysis of antigen presentation kinetics, and the evaluation of novel vaccine and cancer immunotherapy strategies.[1]

This technical guide provides a comprehensive overview of **Fam-ova (257-264)**, detailing its role in immunology, presenting key quantitative data, outlining experimental protocols, and visualizing associated biological pathways.

## Core Concepts: The Immunobiology of Fam-ova (257-264)

The significance of **Fam-ova (257-264)** in immunology stems from its precise and potent interaction with the components of the adaptive immune system. As a model antigen, it allows for the meticulous dissection of the MHC class I antigen presentation pathway and the subsequent activation of CD8+ T cells.

**MHC Class I Presentation:** Endogenously synthesized proteins, such as viral or tumor antigens, are degraded by the proteasome into short peptides. These peptides are then transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP), where they bind to newly synthesized MHC class I molecules. The stable peptide-MHC class I complex is then transported to the cell surface for presentation to CD8+ T cells. Exogenous antigens, like the **Fam-ova (257-264)** peptide, can also be loaded onto MHC class I molecules on the surface of antigen-presenting cells (APCs), a process known as cross-presentation. The crystal structure of the SIINFEKL peptide in complex with H-2Kb has been resolved, providing detailed insights into the molecular interactions governing this binding.[3][4]

**T-Cell Recognition and Activation:** Naive CD8+ T cells bearing a T-cell receptor (TCR) that specifically recognizes the SIINFEKL-H-2Kb complex will become activated upon encountering an APC presenting this complex. This recognition, coupled with co-stimulatory signals from the APC, triggers a signaling cascade within the T cell, leading to its proliferation and differentiation into effector cytotoxic T lymphocytes (CTLs). These CTLs are then capable of recognizing and killing any cell presenting the SIINFEKL-H-2Kb complex, such as a tumor cell engineered to express ovalbumin. The availability of OT-I transgenic mice, whose T cells predominantly express a TCR specific for OVA (257-264), has been instrumental in studying these processes.

## Quantitative Data

The following tables summarize key quantitative data related to the interaction and immunological effects of **Fam-ova (257-264)**.

Table 1: Binding Affinity of SIINFEKL to H-2Kb

Parameter	Value	Reference
Association Rate Constant (kon)	1.627 x 10 <sup>7</sup> M <sup>-1</sup> h <sup>-1</sup>	
Dissociation Rate Constant (koff)	0.0495 h <sup>-1</sup>	
Dissociation Constant (KD)	~10 nM	

Table 2: Representative Data from a Chromium Release Cytotoxicity Assay

This table illustrates the dose-dependent killing of target cells pulsed with SIINFEKL by OVA-specific CTLs.

Effector:Target (E:T) Ratio	Specific Lysis of SIINFEKL-Pulsed Targets (%)	Specific Lysis of Unpulsed Targets (%)	Reference
40:1	83	5	
20:1	65	4	
10:1	42	3	

Table 3: Quantification of Antigen-Specific T Cell Responses

This table provides examples of quantitative outcomes from common immunological assays using SIINFEKL.

Assay	Readout	Example Result	Reference
ELISpot	Frequency of IFN- $\gamma$ secreting cells	Varies based on immunization; provides spot forming units (SFU) per million cells.	
Intracellular Cytokine Staining (ICS)	Percentage of IFN- $\gamma$ + CD8+ T cells	Can range from a small percentage to a significant portion of the CD8+ population depending on the stimulation.	
In vivo Cytotoxicity Assay	Percentage of specific lysis of target cells	Can achieve high levels of specific lysis in immunized mice.	
Tetramer Staining	Percentage of SIINFEKL-tetramer+ CD8+ T cells	Can be used to track the expansion and contraction of antigen-specific T cell populations over time.	

## Experimental Protocols

Detailed methodologies for key experiments utilizing **Fam-ova (257-264)** are provided below.

### Enzyme-Linked Immunospot (ELISpot) Assay for IFN- $\gamma$ Secretion

Objective: To quantify the frequency of SIINFEKL-specific, IFN- $\gamma$ -secreting CD8+ T cells.

Methodology:

- Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IFN- $\gamma$  capture antibody overnight at 4°C.

- **Cell Preparation:** Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or control mice.
- **Cell Plating and Stimulation:** Wash the plate and block with complete RPMI medium. Add the prepared cells to the wells. Stimulate the cells with **Fam-ova (257-264)** peptide (typically at a concentration of 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
- **Incubation:** Incubate the plate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- **Detection:** Lyse the cells and wash the plate. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate.
- **Signal Development:** After washing, add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) and incubate.
- **Visualization:** Add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP) to develop colored spots.
- **Analysis:** Wash the plate, allow it to dry, and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

## Intracellular Cytokine Staining (ICS) by Flow Cytometry

**Objective:** To identify and quantify SIINFEKL-specific CD8<sup>+</sup> T cells producing intracellular cytokines (e.g., IFN-γ, TNF-α).

**Methodology:**

- **Cell Stimulation:** Prepare a single-cell suspension of splenocytes or PBMCs. Stimulate the cells with **Fam-ova (257-264)** peptide (1-10 µg/mL) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
- **Surface Staining:** Wash the cells and stain with fluorescently labeled antibodies against cell surface markers such as CD3, CD8, and CD44 to identify the T cell populations of interest.
- **Fixation and Permeabilization:** Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit. This step is crucial for allowing antibodies to access

intracellular antigens.

- **Intracellular Staining:** Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN- $\gamma$ , anti-TNF- $\alpha$ ).
- **Flow Cytometry Analysis:** Wash the cells and acquire the data on a flow cytometer. Analyze the data to determine the percentage of CD8+ T cells that are positive for the specific cytokine(s) in response to the peptide stimulation.

## In Vivo Cytotoxicity Assay

**Objective:** To measure the cytotoxic activity of SIINFEKL-specific CTLs in vivo.

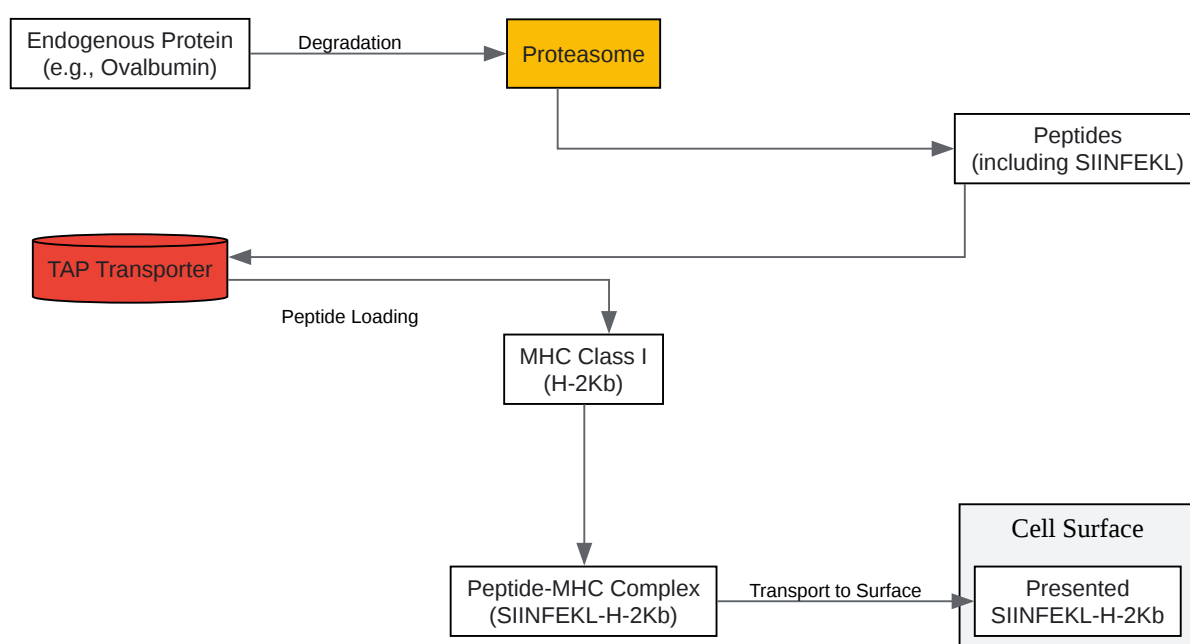
**Methodology:**

- **Target Cell Preparation:** Prepare two populations of splenocytes from naive syngeneic mice.
  - **Target population:** Pulse one population with a high concentration of **Fam-ova (257-264)** peptide (e.g., 10  $\mu$ M) and label with a high concentration of a fluorescent dye (e.g., CFSE<sub>high</sub>).
  - **Control population:** Leave the second population unpulsed (or pulsed with an irrelevant peptide) and label with a low concentration of the same fluorescent dye (CFSE<sub>low</sub>).
- **Adoptive Transfer:** Mix the two cell populations at a 1:1 ratio and inject them intravenously into immunized and control mice.
- **Analysis:** After a defined period (e.g., 4-18 hours), harvest spleens from the recipient mice and prepare single-cell suspensions.
- **Flow Cytometry:** Analyze the cell suspension by flow cytometry to distinguish the CFSE<sub>high</sub> and CFSE<sub>low</sub> populations.
- **Calculation of Specific Lysis:** The percentage of specific lysis is calculated using the following formula: % Specific Lysis =  $[1 - (\text{ratio in immunized} / \text{ratio in naive})] \times 100$  where the ratio is (number of CFSE<sub>high</sub> cells) / (number of CFSE<sub>low</sub> cells).

## Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving **Fam-ova (257-264)**.

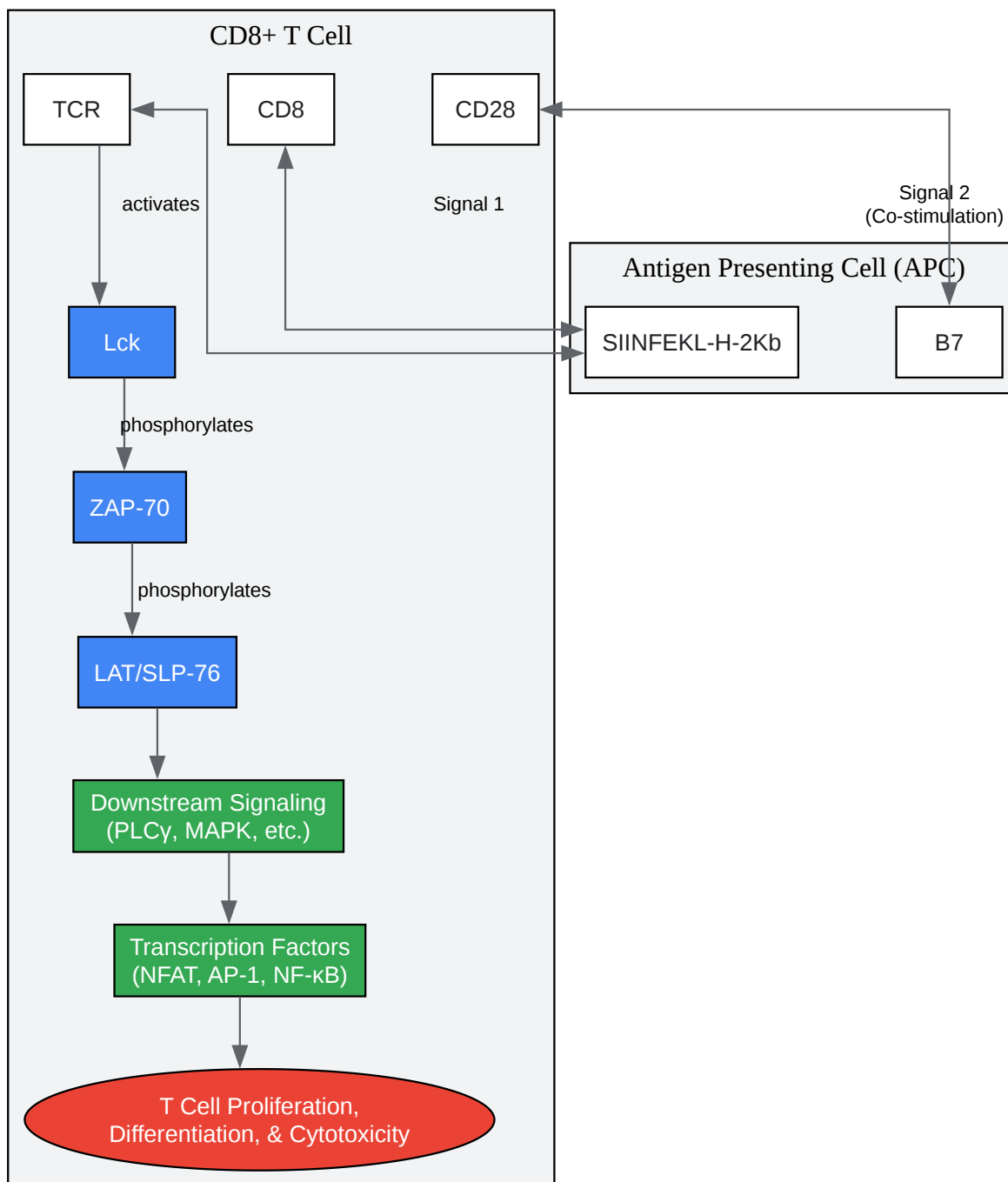
### MHC Class I Antigen Presentation Pathway



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Caption: MHC Class I presentation of the SIINFEKL peptide.

### CD8+ T Cell Activation Signaling Pathway

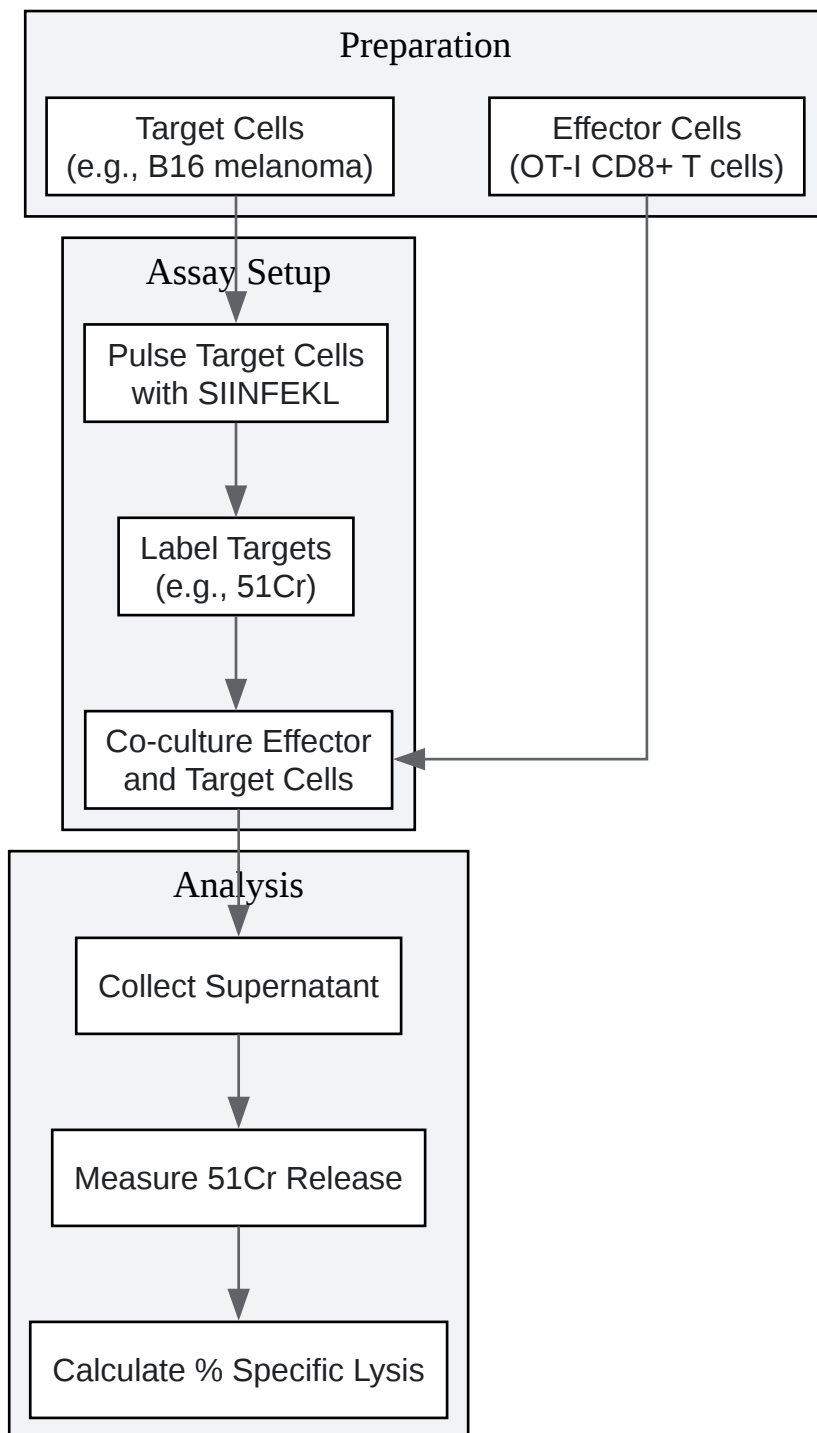


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Caption: TCR signaling cascade upon recognition of SIINFEKL-H-2Kb.



## Experimental Workflow for In Vitro T Cell Cytotoxicity Assay



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Caption: Workflow for a chromium release cytotoxicity assay.

## Conclusion

**Fam-ova (257-264)** is an indispensable tool for immunology research, providing a specific and quantifiable means to study the intricacies of CD8+ T cell responses. Its utility in dissecting antigen presentation, T cell activation, and the efficacy of immunotherapies is well-established. The fluorescent FAM label further enhances its application in modern, high-throughput analytical techniques. This guide has provided a comprehensive technical overview, including quantitative data, detailed experimental protocols, and visual representations of key biological pathways, to aid researchers in the effective utilization of this powerful immunological reagent.

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## References

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